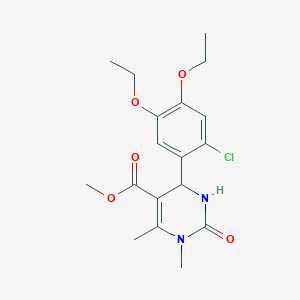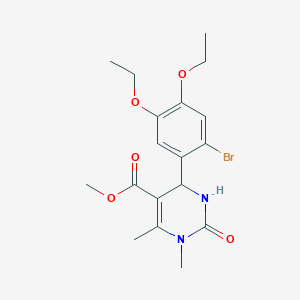![molecular formula C14H12N4S2 B308177 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B308177.png)
4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of various diseases, including cancer.
Wirkmechanismus
The mechanism of action of 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and cell cycle progression.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce significant changes in the biochemical and physiological parameters of cancer cells. It has been shown to decrease the levels of various enzymes and proteins that are associated with cancer cell growth and proliferation. Additionally, it has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol in lab experiments is its potent anticancer activity. This compound has been shown to exhibit significant cytotoxicity against a variety of cancer cell lines, making it a promising candidate for further development as a potential anticancer agent. However, one of the main limitations of using this compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route for this compound to minimize its toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for research on 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol. One area of research could focus on the development of novel analogs of this compound with improved anticancer activity and reduced toxicity to normal cells. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other disease areas, such as infectious diseases and inflammatory disorders. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesemethoden
The synthesis of 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The resulting product is a yellow crystalline powder with a melting point of 210-212°C.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol have been extensively studied in recent years. This compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and liver cancer cells. Additionally, it has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties.
Eigenschaften
Molekularformel |
C14H12N4S2 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4S2/c1-10-7-8-12(20-10)9-15-18-13(16-17-14(18)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)/b15-9+ |
InChI-Schlüssel |
VDISWKWPFNKYQH-OQLLNIDSSA-N |
Isomerische SMILES |
CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-2-(4-chlorophenyl)imino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308095.png)


![7-Acetyl-6-(2-methoxyphenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308101.png)
![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308102.png)
![1-[6-(1-methyl-1H-pyrrol-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308103.png)
![5-[4-(Diethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308106.png)
![2-Imino-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308107.png)
![(5Z)-2-amino-5-[(2-chloro-5-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308108.png)
![1-{6-[4-(diethylamino)-2-methoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308110.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308111.png)
![8-(Benzyloxy)-2-[2-(3,4-dimethoxyphenyl)vinyl]quinoline](/img/structure/B308113.png)
![Methyl 4-[2-(benzyloxy)-5-bromophenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B308114.png)
![(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B308117.png)